molecular formula C25H24O2S2 B376386 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate

Cat. No.: B376386
M. Wt: 420.6g/mol
InChI Key: HJXBUYOZZPKOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate typically involves multiple steps, starting with the preparation of the benzodithiepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final esterification step involves reacting the benzodithiepin derivative with phenylacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl phenylacetate
  • [2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylpropionate
  • [2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylbutyrate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H24O2S2

Molecular Weight

420.6g/mol

IUPAC Name

[2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenyl] 2-phenylacetate

InChI

InChI=1S/C25H24O2S2/c1-17-12-20-15-28-25(29-16-21(20)13-18(17)2)22-10-6-7-11-23(22)27-24(26)14-19-8-4-3-5-9-19/h3-13,25H,14-16H2,1-2H3

InChI Key

HJXBUYOZZPKOEK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CSC(SC2)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4)C=C1C

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=CC=CC=C3OC(=O)CC4=CC=CC=C4)C=C1C

Origin of Product

United States

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